tert-butyl 4-{[5-(2-ethoxy-2-oxoethyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carboxylate
Description
Tert-butyl 4-{[5-(2-ethoxy-2-oxoethyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carboxylate:
Properties
IUPAC Name |
tert-butyl 4-[[5-(2-ethoxy-2-oxoethyl)-1H-1,2,4-triazol-3-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O4/c1-5-24-14(22)10-12-17-13(19-18-12)11-20-6-8-21(9-7-20)15(23)25-16(2,3)4/h5-11H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQXLZODGGSVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)CN2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[5-(2-ethoxy-2-oxoethyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the triazole ring. One common method includes the reaction of ethoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized to form the triazole ring. The resulting triazole is then reacted with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the piperazine derivative. Finally, the tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc2O) .
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The ethoxy group can be oxidized to form the corresponding carboxylic acid.
Reduction: : The triazole ring can be reduced to form a corresponding amine.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide or potassium permanganate .
Reduction: : Typical reducing agents include sodium borohydride or lithium aluminum hydride .
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of 2-ethoxy-2-oxoethyl piperazine-1-carboxylate .
Reduction: : Formation of 4-{[5-(2-ethoxy-2-oxoethyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carboxylate .
Substitution: : Formation of various substituted piperazine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: : It could be employed in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which tert-butyl 4-{[5-(2-ethoxy-2-oxoethyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
List of Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Tert-butyl 4-oxopiperidine-1-carboxylate
Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
